4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

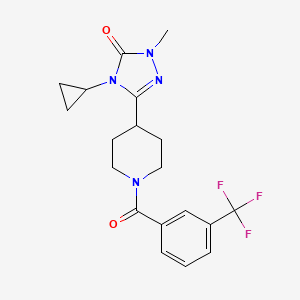

This compound is a 1,2,4-triazol-5(4H)-one derivative featuring a cyclopropyl group at position 4, a methyl group at position 1, and a piperidin-4-yl moiety substituted with a 3-(trifluoromethyl)benzoyl group. The piperidine scaffold is common in bioactive molecules, facilitating interactions with enzymatic or receptor sites.

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-24-18(28)26(15-5-6-15)16(23-24)12-7-9-25(10-8-12)17(27)13-3-2-4-14(11-13)19(20,21)22/h2-4,11-12,15H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKHRRRINGFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles and features a trifluoromethyl group, which is known to enhance biological activity. The molecular formula is with a molecular weight of 395.4 g/mol .

Antifungal Properties

Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. The triazole core is recognized for its broad-spectrum antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes. Research indicates that modifications on the triazole ring can lead to enhanced antifungal efficacy .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of bulky groups such as trifluoromethyl can significantly influence the binding affinity of the compound to its biological targets. This has been documented in various studies where similar triazole compounds exhibited increased potency against fungal strains .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that it may function as an inhibitor of specific enzymes involved in critical metabolic pathways in fungi. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which may contribute to its pharmacological profile .

Case Studies

Several studies have documented the effects of similar compounds in vivo. For instance, a study on related triazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. These findings emphasize the therapeutic potential of triazole compounds in treating fungal infections .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs share the 1,2,4-triazol-5(4H)-one core but differ in substituents at positions 3 and 4, as well as modifications to the piperidine or benzoyl groups. Below is a comparative analysis based on structural and functional group variations:

Table 1: Structural Comparison of Selected 1,2,4-Triazol-5(4H)-one Derivatives

Functional Implications

- However, the pyridine analog’s chloro substituent may introduce steric hindrance compared to the benzoyl group in the target .

- Cyclopropyl vs.

- Piperidine Modifications : The benzoyl-substituted piperidine in the target contrasts with pyridine-linked (Row 2) or dioxolane-containing (Row 3) analogs. These modifications alter hydrogen-bonding capacity and conformational flexibility, impacting target selectivity .

Pharmacological and Physicochemical Data

While specific pharmacological data for the target compound are unavailable in the provided sources, analogs with similar scaffolds exhibit diverse activities:

Research Findings and Methodological Considerations

Crystallographic Analysis

The structural elucidation of such compounds often relies on software like SHELXL for refinement and ORTEP-3 for graphical representation . For example, the piperidine ring conformation in the target compound could be analyzed using these tools to compare torsion angles with phenyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.